An In-depth Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethyl)benzene
CAS Number: 929000-62-4
This technical guide provides a comprehensive overview of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene, a key building block for researchers and professionals in the fields of medicinal chemistry, agrochemistry, and materials science. This document delves into its chemical and physical properties, a proposed synthesis protocol, reactivity, potential applications, and safety and handling guidelines.
Introduction and Overview
1-Bromo-2-methyl-4-(trifluoromethyl)benzene is a substituted aromatic compound featuring a bromine atom, a methyl group, and a trifluoromethyl group on a benzene ring.[1] This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, while the bromo-substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene is presented in the table below. This data is crucial for its handling, storage, and for predicting its behavior in chemical reactions.
| Property | Value | Reference |
| CAS Number | 929000-62-4 | [1] |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.03 g/mol | [1] |
| IUPAC Name | 1-bromo-2-methyl-4-(trifluoromethyl)benzene | [1] |
| InChI Key | NXHNLJDFFBZSKJ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(Br)C=C(C(F)(F)F)C=C1 | [1] |
| Boiling Point (Predicted) | 199.4 ± 35.0 °C | |
| Density (Predicted) | 1.538 ± 0.06 g/cm³ | |
| XLogP3 | 3.9 | [1] |
Synthesis and Purification
Proposed Synthesis Pathway
Caption: Proposed synthesis of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene.
Experimental Protocol: Electrophilic Bromination of 3-(Trifluoromethyl)toluene (Hypothetical)
This protocol is a generalized procedure and would require optimization for this specific substrate.
Materials:
-
3-(Trifluoromethyl)toluene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium bisulfite solution (NaHSO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser, dissolve 3-(trifluoromethyl)toluene (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings (approximately 0.05 equivalents) to the solution.
-
Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1 equivalent) in dichloromethane from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bisulfite solution to neutralize any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-Bromo-2-methyl-4-(trifluoromethyl)benzene.
Chemical Reactivity and Synthetic Utility
The bromine atom on the aromatic ring of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4][5][6][7] 1-Bromo-2-methyl-4-(trifluoromethyl)benzene can be coupled with a wide range of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to generate biaryl or substituted aromatic compounds.[8]
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9][10][11][12][13] This reaction allows for the coupling of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene with a variety of primary and secondary amines to form the corresponding N-aryl or N-heteroaryl products, which are common motifs in pharmaceuticals.
Caption: General scheme of a Buchwald-Hartwig amination reaction.
Potential Applications in Drug Discovery and Development
The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a widely used strategy in modern drug design.[3] This is due to the unique properties that the -CF₃ group imparts, such as:
-
Increased Lipophilicity: Enhances membrane permeability and oral bioavailability.
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the half-life of a drug.
-
Binding Affinity: The -CF₃ group can participate in favorable interactions with biological targets.
Given these advantages, 1-Bromo-2-methyl-4-(trifluoromethyl)benzene is a highly attractive building block for the synthesis of novel pharmaceutical compounds. Its ability to undergo cross-coupling reactions allows for the rapid generation of libraries of diverse molecules for screening and lead optimization in drug discovery programs.
Spectroscopic Data (Reference)
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region (around 2.0-2.5 ppm) for the methyl group protons.
-
¹³C NMR: The spectrum would display signals for the eight carbon atoms, including the characteristic quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C-F, and C-Br bonds would be expected.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Safety and Handling
1-Bromo-2-methyl-4-(trifluoromethyl)benzene should be handled with care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements (Based on structurally similar compounds):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Benzene, 1-bromo-4-(trifluoromethyl)-. NIST WebBook. [Link]
-
1-(Bromomethyl)-4-(trifluoromethyl)benzene. PubChem. [Link]
-
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. PubChem. [Link]
-
Benzene, 1-bromo-4-(trifluoromethyl)-. PubChem. [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]
-
Benzene, 1-bromo-4-(trifluoromethyl)-. NIST WebBook. [Link]
-
Supporting Information for. The Royal Society of Chemistry. [Link]
-
1-Bromo-2-methyl-4-(trifluoromethyl)benzene. PubChem. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
-
1-Bromo-2,4,5-trifluoro-benzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Benzene, 1-bromo-2-methyl-. NIST WebBook. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
Sources
- 1. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 22754141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 17. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 20. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]
- 21. rsc.org [rsc.org]
- 22. 402-43-7|1-Bromo-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 23. 1-Bromo-2,4,5-trifluorobenzene(327-52-6) 13C NMR spectrum [chemicalbook.com]
- 24. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]
- 25. spectrabase.com [spectrabase.com]
- 26. Benzene, 1-bromo-2-methyl- [webbook.nist.gov]
